

A Comprehensive Technical Guide to the Chemical Composition of Phellodendron amurense

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Compound of Interest		
Compound Name:	Phellochin	
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Introduction

Phellodendron amurense, commonly known as the Amur cork tree, is a plant with a rich history in traditional medicine, particularly in East Asia. Its bark, Cortex Phellodendri, is a source of a diverse array of bioactive compounds that have garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides an in-depth analysis of the chemical composition of Phellodendron amurense, detailing the major classes of compounds, their quantitative analysis, and the experimental protocols for their identification and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by P. amurense constituents, offering valuable insights for drug discovery and development.

Chemical Composition: A Quantitative Overview

The chemical landscape of Phellodendron amurense is dominated by several classes of bioactive compounds, with alkaloids being the most prominent. However, the bark and other parts of the plant also contain significant quantities of limonoids, flavonoids, lignans, and phenolic acids, each contributing to its overall pharmacological profile.

Table 1: Quantitative Analysis of Major Alkaloids in Phellodendron amurense Bark



Alkaloid	Concentration (mg/g of dry weight)	Analytical Method	Reference
Berberine	2.44 ± 0.22	HPLC-DAD	[1]
Palmatine	Present (quantification varies)	HPLC	[2]
Jatrorrhizine	Present (quantification varies)	HPLC	[2][3]
Phellodendrine	Present (quantification varies)	HPLC	[3]
Magnoflorine	Present (quantification varies)	HPLC	[3]
Berbamine	Present (quantification varies)	HPLC-DAD	[4]

Table 2: Quantitative Analysis of Major Limonoids in Phellodendron amurense



Limonoid	Plant Part	Concentration (ppm)	Analytical Method	Reference
Limonin	Bark	6760	HPLC	[5]
Obacunone	Bark	1240	HPLC	[5]
Nomilin	Bark	270	HPLC	[5]
Limonin	Seeds	1950	HPLC	[5]
Obakunone	Seeds	20	HPLC	[5]
Limonin 17-β-D- glucopyranoside	Seeds	820	HPLC	[5]
Obakunone 17- β-D- glucopyranoside	Seeds	1360	HPLC	[5]

Table 3: Quantitative Analysis of Polyphenols and Other Compounds in Phellodendron amurense Bark Extract



Compound/Class	Concentration (mg/g of extract)	Analytical Method	Reference
Total Polyphenol Content (TPC)	Varies with extraction method Spectrophotometry		[4]
Gallic Acid	Present (quantification HPLC-DAD varies)		[4]
4-Hydroxybenzoic Acid	Present (quantification varies)	HPLC-DAD	[4]
Caffeic Acid	Present (quantification HPLC-DAD varies)		[4]
Ferulic Acid	Present (quantification varies)	HPLC-DAD	[4]
3-O-feruloylquinic acid	Present	HPLC-DAD-ESI- MS/MS	[6]
4-O-feruloylquinic acid	Present	HPLC-DAD-ESI- MS/MS	[6]
Syringin	Present	HPLC-DAD-ESI- MS/MS	[6]

Experimental Protocols

Accurate and reproducible analysis of the chemical constituents of Phellodendron amurense is paramount for research and quality control. This section provides detailed methodologies for the extraction and analysis of the major compound classes.

Protocol 1: Extraction and HPLC Analysis of Alkaloids

This protocol is designed for the simultaneous determination of major alkaloids in P. amurense bark.[7]

1. Extraction:

Accurately weigh 3.0 g of air-dried, crushed P. amurense bark powder.



- Add 30 mL of methanol and perform reflux extraction for 30 minutes.
- Repeat the extraction process once more with fresh methanol.
- Combine the two extracts and evaporate to dryness under reduced pressure.
- Dissolve the residue in 25 mL of water and perform liquid-liquid extraction three times with 25 mL of ethyl acetate each time.
- Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
- Dissolve the final residue in methanol and dilute to a final volume of 5 mL in a volumetric flask.
- 2. HPLC-DAD Analysis:
- HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
- Column: TSKgel ODS-100S column (4.6 mm i.d. × 25 cm, 5.0 μm) or equivalent.[8]
- Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B).[2][8]
- Gradient Program:
 - 5% to 20% B over 5 minutes.[8]
 - 20% to 30% B over 15 minutes.[8]
 - 30% to 95% B in 0.1 minutes.[8]
 - Hold at 95% B for 9.9 minutes.[8]
 - Return to 5% B in 0.1 minutes and hold for 4.9 minutes.[8]
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30°C.[2][8]



• Detection Wavelength: 265 nm.[2][8]

Injection Volume: 10 μL.

Protocol 2: Extraction and HPLC Analysis of Flavonoids

This protocol provides a general framework for the analysis of flavonoids in plant materials, which can be adapted for P. amurense.[9][10]

- 1. Extraction:
- Weigh approximately 500 mg of finely ground plant material.
- Add 10 mL of 70% methanol.
- Perform ultrasonic extraction in a water bath at 80°C for 5 hours.
- Centrifuge the extract at 3000 rpm and filter through a 0.22 μm membrane filter.[9]
- 2. HPLC-DAD Analysis:
- HPLC System: Agilent 1200 series or equivalent with a DAD.
- Column: Zorbax SB-C18 column (4.6 mm × 150 mm, 3.5 μm) or equivalent.[9]
- Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).[9]
- Gradient Program:
 - 30% A and 70% B at 0 minutes.[9]
 - 70% A and 30% B at 20 minutes.[9]
 - 100% A at 22 minutes, held until 30 minutes.
- Flow Rate: 0.25 mL/min.[9]
- Column Temperature: 30°C.[9]



- Detection Wavelength: 280 nm and 365 nm.[9]
- Injection Volume: 4 μL.[9]

Protocol 3: GC-MS Analysis of Essential Oils

This protocol is suitable for the qualitative and quantitative analysis of volatile compounds in P. amurense.

- 1. Sample Preparation:
- Dilute the essential oil sample with a suitable solvent such as hexane or ethanol.
- 2. GC-MS Analysis:
- GC-MS System: Agilent 6890 GC with 5977C MSD or equivalent.
- Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 μm film thickness).
- Carrier Gas: Helium at a constant pressure of 65 kPa.
- Injection Volume: 1 μL with a split ratio of 1:25.
- Oven Temperature Program:
 - Initial temperature of 60°C.
 - Ramp up to 240°C at a rate of 3°C/min.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: m/z 40-550.
- Component Identification: Compare mass spectra with NIST and Wiley libraries.

Signaling Pathways and Molecular Mechanisms



The therapeutic effects of Phellodendron amurense are attributed to the modulation of various cellular signaling pathways. Key among these are the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Extracts from P. amurense and its isolated compounds, particularly berberine, have been shown to inhibit the activation of this pathway.[11] The proposed mechanism involves the inhibition of IκBα (inhibitor of NF-κB) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits. This leads to a downstream reduction in the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[12]



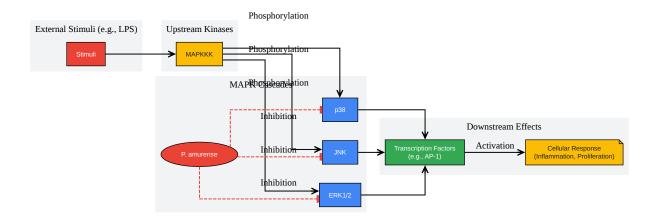
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Caption: Inhibition of the NF-kB signaling pathway by *P. amurense*.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular processes such as inflammation, proliferation, and apoptosis. P. amurense extract has been demonstrated to attenuate the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK, in response to inflammatory stimuli.[12] By inhibiting the activation of these kinases, P. amurense can suppress the downstream signaling events that lead to the expression of inflammatory mediators and cell cycle progression.





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Caption: Modulation of the MAPK signaling pathway by *P. amurense*.

Conclusion

Phellodendron amurense is a rich source of a wide variety of bioactive compounds with significant therapeutic potential. This technical guide has provided a detailed overview of its chemical composition, with quantitative data and established analytical protocols to aid in further research and development. The elucidation of its effects on key signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its traditional uses and opens avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further investigation into the synergistic effects of its complex chemical matrix and the precise molecular targets of its individual constituents will continue to be a fertile area of research.



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